molecular formula C16H12O2 B14366441 (1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol CAS No. 90047-31-7

(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol

Cat. No.: B14366441
CAS No.: 90047-31-7
M. Wt: 236.26 g/mol
InChI Key: YIRNENCQAWZCNH-HZPDHXFCSA-N
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Description

(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol is a chiral diol compound with significant importance in organic chemistry. This compound is characterized by its two hydroxyl groups attached to a dihydroaceanthrylene backbone, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding olefin. One common method includes the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale dihydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield the corresponding dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of a base like pyridine at room temperature.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Halides, amines.

Scientific Research Applications

(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity and stability. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Dihydroaceanthrylene-1,2-diol: The enantiomer of (1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol, with similar chemical properties but different biological activities.

    1,2-Dihydroaceanthrylene: The parent compound without the hydroxyl groups, used as a precursor in the synthesis of the diol.

    1,2-Dihydroxyanthracene: A structurally similar compound with hydroxyl groups on an anthracene backbone.

Uniqueness

This compound is unique due to its chiral nature and the presence of two hydroxyl groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form specific interactions with biological molecules makes it valuable in medicinal chemistry and biocatalysis.

Properties

CAS No.

90047-31-7

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

(1R,2R)-1,2-dihydroaceanthrylene-1,2-diol

InChI

InChI=1S/C16H12O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8,15-18H/t15-,16-/m1/s1

InChI Key

YIRNENCQAWZCNH-HZPDHXFCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2[C@H]([C@@H]4O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(C4O)O

Origin of Product

United States

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